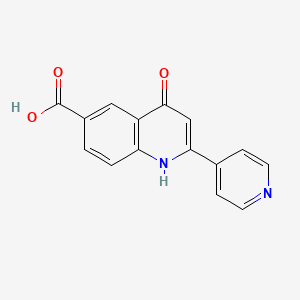
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Quinazolinone core, phosphonium ylide
- Conditions: Wittig reaction, solvent (e.g., dichloromethane)
- Product: (E)-1-Methyl-2-styrylquinazolin-4(1H)-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl derivative.
-
Step 1: Formation of Quinazolinone Core
- Reactants: 2-aminobenzamide, aldehyde
- Conditions: Basic medium (e.g., sodium hydroxide), reflux
- Intermediate: Imine
-
Step 2: Cyclization
- Conditions: Continued reflux
- Product: Quinazolinone core
化学反応の分析
Types of Reactions
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Conditions: Aqueous or organic solvent, controlled temperature
-
Reduction: : Reduction of the compound can lead to the formation of dihydroquinazolinone derivatives.
- Reagents: Reducing agents (e.g., sodium borohydride)
- Conditions: Solvent (e.g., ethanol), ambient temperature
-
Substitution: : The styryl group can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Electrophiles or nucleophiles (e.g., halogens, amines)
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., palladium)
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, dihydroquinazolinone derivatives, and substituted styrylquinazolinone derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(1H)-one and 2-styrylquinazolin-4(1H)-one share structural similarities with (E)-1-Methyl-2-styrylquinazolin-4(1H)-one.
Styryl Derivatives: Compounds like (E)-1-styryl-2-methylquinazolin-4(1H)-one and (E)-2-styryl-1-methylquinazolin-4(1H)-one have similar styryl groups attached to the quinazolinone core.
Uniqueness
This compound is unique due to its specific substitution pattern and (E)-configuration, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone and styryl derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
1-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
InChIキー |
RFVOUCDXYWPKNH-VAWYXSNFSA-N |
異性体SMILES |
CN1C2=CC=CC=C2C(=O)N=C1/C=C/C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)






![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
